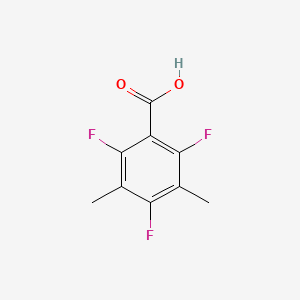

2,4,6-Trifluoro-3,5-dimethylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4,6-Trifluoro-3,5-dimethylbenzoic acid is an organic compound with the molecular formula C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol It is a derivative of benzoic acid, characterized by the presence of three fluorine atoms and two methyl groups on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trifluoro-3,5-dimethylbenzoic acid typically involves the fluorination of 3,5-dimethylbenzoic acid. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Trifluoro-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄).

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.

Major Products Formed

Substitution: Various substituted benzoic acids.

Reduction: 2,4,6-Trifluoro-3,5-dimethylbenzyl alcohol or 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde.

Oxidation: 2,4,6-Trifluoro-3,5-dimethylterephthalic acid.

Wissenschaftliche Forschungsanwendungen

2,4,6-Trifluoro-3,5-dimethylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its fluorine atoms, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.

Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4,6-Trifluoro-3,5-dimethylbenzoic acid depends on its specific application. In biochemical studies, the fluorine atoms can interact with biological molecules, altering their properties and functions. The compound may target specific enzymes or receptors, modulating their activity through interactions with the fluorine atoms and the carboxylic acid group .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,4,5-Trifluoro-3,6-dimethylbenzoic acid

- 2,4,6-Trifluorobenzoic acid

- 3,5-Dimethylbenzoic acid

Uniqueness

2,4,6-Trifluoro-3,5-dimethylbenzoic acid is unique due to the specific arrangement of fluorine and methyl groups on the benzene ring. This arrangement imparts distinct chemical properties, such as increased electron-withdrawing effects from the fluorine atoms, which can influence the compound’s reactivity and interactions with other molecules .

Biologische Aktivität

2,4,6-Trifluoro-3,5-dimethylbenzoic acid is a derivative of benzoic acid characterized by the presence of trifluoromethyl and dimethyl groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. Understanding its biological activity is crucial for evaluating its implications in health and environmental contexts.

- Chemical Formula : C10H8F3O2

- Molecular Weight : 224.17 g/mol

- Structure : The compound features a benzene ring substituted with three fluorine atoms at positions 2, 4, and 6, and two methyl groups at positions 3 and 5.

Anticancer Properties

Recent studies have indicated that derivatives of benzoic acid can exhibit anticancer properties. Although specific research on this compound is limited, related compounds have shown promise in inhibiting cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.

- Mechanism of Action :

- CDKs are often dysregulated in cancer cells. Inhibition of these kinases can lead to reduced cell proliferation.

- A study on structurally similar compounds demonstrated that they could inhibit CDK activity in colorectal cancer cell lines through specific interactions with amino acids involved in kinase function .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

- Exposure Studies :

- A study investigated the metabolic pathways of related dimethylbenzoic acids following human exposure to trimethylbenzene vapors. It was found that these compounds are metabolized and can be detected in urine, suggesting potential biomarkers for exposure .

- The toxicokinetics of these compounds indicate that they may pose health risks upon exposure due to their metabolic products.

Case Study 1: Occupational Exposure

A study focused on the urinary excretion of dimethylhippuric acids as biomarkers for occupational exposure to trimethylbenzene showed that individuals exposed to mesitylene had detectable levels of metabolites including dimethylbenzoic acids. This suggests that monitoring these metabolites could be important for assessing health risks associated with chemical exposure .

Case Study 2: Environmental Impact

Research has indicated that compounds like this compound can enter the human exposome through environmental contamination. The presence of these compounds in human blood has been documented, raising concerns about their long-term health effects .

Data Table: Biological Activities and Toxicological Assessments

Eigenschaften

IUPAC Name |

2,4,6-trifluoro-3,5-dimethylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-3-6(10)4(2)8(12)5(7(3)11)9(13)14/h1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGWHSPUAZKDFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)C(=O)O)F)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.